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Cat. No.: B15136543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NSC-670224 is a synthetic small molecule that has garnered interest for its biological activities,

particularly its toxic effects against Saccharomyces cerevisiae at low micromolar

concentrations.[1] Initially misidentified, its correct structure was later determined to be a 3,4-

dichloro substituted benzyl derivative. This compound is structurally related to tamoxifen and is

proposed to share a similar mechanism of action in yeast, independent of the estrogen

receptor. Additionally, NSC-670224 has been reported to be an inhibitor of histone deacetylase

6 (HDAC6) and a blocker of nuclear factor-κB (NF-κB) activation, although detailed primary

literature on these specific activities is not extensively available. This technical guide provides a

comprehensive overview of the chemical properties, structure, and known biological activities

of NSC-670224, along with relevant experimental methodologies.

Chemical Properties and Structure
The chemical identity of NSC-670224 has been a subject of clarification. Initially annotated with

a 2,4-dichloro substitution pattern in the National Cancer Institute (NCI) database, subsequent

synthetic and analytical work established the correct structure as having a 3,4-dichloro

arrangement on the benzyl group.[2] The molecule exists as cis and trans diastereomers, with

the original NCI library sample being the cis isomer.
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Property Value Source

Molecular Formula C21H34Cl3NO [1]

CAS Number 1374648-47-1 [1]

IUPAC Name

(2-{[1-(3,4-dichlorobenzyl)-4-

tert-

butylcyclohexyl]oxy}ethyl)dimet

hylamine hydrochloride

Inferred from structure

SMILES

C([C@@]1(OCCN(C)C)CC--

INVALID-LINK--

CC1)C2=C(Cl)C=C(Cl)C=C2.C

l

[1]

Storage Temperature -20℃ [1]

Structural Elucidation
The definitive structure of NSC-670224 was established through chemical synthesis and

single-crystal X-ray analysis of its diastereomers. The research conducted by Zuckerman et al.

(2012) was pivotal in correcting the initial structural assignment. Their work involved the

synthesis of both cis and trans isomers, leading to the confirmation that NSC-670224 is the cis

isomer.[2]

Biological Activity
Antifungal Activity in Saccharomyces cerevisiae
NSC-670224 demonstrates potent toxicity against the budding yeast Saccharomyces

cerevisiae. This activity has been a primary focus of its biological evaluation.
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Compound Stereochemistry Activity in Yeast LC50 (µM)

NSC-670224 cis Active 3.2[3]

Tamoxilog (trans-11) trans
More potent than

NSC-670224
Not specified

Tamoxifen Not applicable
Active, similar profile

to NSC-670224
Not specified

The trans isomer of NSC-670224, named "tamoxilog," has been shown to be more potent in

yeast than both NSC-670224 and tamoxifen.[2]

Proposed Mechanism of Action in Yeast
Genome-wide chemical sensitivity profiling in yeast deletion mutants revealed that NSC-
670224 and tamoxifen have very similar activity profiles, suggesting a shared mechanism of

action.[2] Since S. cerevisiae lacks an estrogen receptor homolog, the antifungal activity is

independent of this pathway. Research on tamoxifen's antifungal mechanism suggests it

involves the disruption of calcium homeostasis through the inhibition of calmodulin, which in

turn affects the calcineurin signaling pathway. This pathway is crucial for stress response and

virulence in fungi.
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Proposed mechanism of NSC-670224 in yeast, mirroring tamoxifen's action.

Reported Inhibition of HDAC6 and NF-κB
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Commercial suppliers of NSC-670224 report its activity as an inhibitor of histone deacetylase 6

(HDAC6) and a blocker of nuclear factor-κB (NF-κB) activation.[1] However, primary peer-

reviewed literature detailing the experimental validation and quantitative measures (e.g., IC50

values) of these activities for NSC-670224 is not readily available.
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Generalized NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of NSC-670224 can

be found in the primary literature, specifically in the 2012 ChemMedChem publication by

Zuckerman and colleagues. The following are generalized methodologies for the types of

experiments cited.

Synthesis of NSC-670224 and Analogues
The synthesis of NSC-670224 and its diastereomer, tamoxilog, involves a multi-step process. A

general outline based on the published work would include:

Starting Material: A suitable cyclohexanone derivative.

Key Steps:

Grignard reaction with a substituted benzylmagnesium halide.

Separation of the resulting diastereomeric alcohols.

Williamson ether synthesis to introduce the dimethylaminoethoxy side chain.

Conversion to the hydrochloride salt.

Yeast Halo Assay for Antifungal Activity
This high-throughput screening method is used to assess the toxicity of compounds against

yeast.

Yeast Culture: A lawn of Saccharomyces cerevisiae is plated on solid growth medium.

Compound Application: A small amount of the test compound (e.g., dissolved in DMSO) is

spotted onto a filter disk placed on the yeast lawn.

Incubation: The plates are incubated to allow for yeast growth.
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Analysis: A clear zone (halo) of no growth around the filter disk indicates that the compound

is toxic to the yeast. The diameter of the halo is proportional to the compound's potency.

HDAC6 Inhibition Assay (General Protocol)
While specific data for NSC-670224 is not available, a typical fluorometric assay to determine

HDAC6 inhibition would be as follows:

Reagents: Recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate, assay

buffer, and a developer solution.

Reaction Setup: The HDAC6 enzyme is incubated with the test compound (NSC-670224) at

various concentrations.

Substrate Addition: The fluorogenic substrate is added to initiate the deacetylation reaction.

Development: After a set incubation period, the developer is added, which cleaves the

deacetylated substrate to produce a fluorescent signal.

Detection: The fluorescence is measured using a plate reader. The decrease in fluorescence

in the presence of the compound compared to a control indicates HDAC6 inhibition. IC50

values can be calculated from the dose-response curve.

NF-κB Activation Assay (General Protocol)
A common method to assess the inhibition of NF-κB activation is to measure the translocation

of the p65 subunit from the cytoplasm to the nucleus.

Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured.

Compound Treatment: Cells are pre-incubated with the test compound (NSC-670224).

Stimulation: NF-κB activation is induced with a stimulant such as tumor necrosis factor-alpha

(TNF-α).

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against

the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).
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Imaging and Analysis: High-content imaging and analysis are used to quantify the amount of

p65 in the nucleus versus the cytoplasm. A reduction in nuclear p65 in compound-treated

cells compared to stimulated controls indicates inhibition of NF-κB activation.

Summary and Future Directions
NSC-670224 is a small molecule with confirmed antifungal activity in yeast, likely acting

through a mechanism shared with tamoxifen that involves the calmodulin-calcineurin pathway.

Its corrected chemical structure and the superior potency of its trans isomer, tamoxilog, provide

a foundation for further structure-activity relationship studies. The reported activities as an

HDAC6 and NF-κB inhibitor are intriguing but require substantiation through dedicated, peer-

reviewed experimental studies. Future research should focus on elucidating the precise

molecular targets of NSC-670224 and tamoxilog in both yeast and human cells to explore their

full therapeutic potential. The development of more potent and selective analogues could lead

to novel therapeutic agents for fungal infections or other diseases where the targeted pathways

are implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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